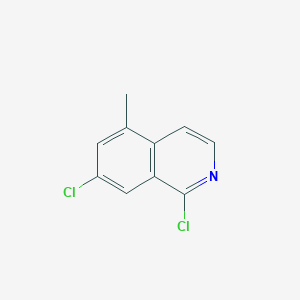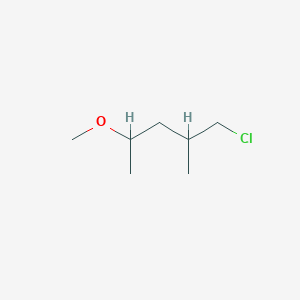
1-Chloro-4-methoxy-2-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-methoxy-2-methylpentane is an organic compound with the molecular formula C7H15ClO It is a derivative of pentane, where a chlorine atom, a methoxy group, and a methyl group are substituted at specific positions on the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxy-2-methylpentane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxy-2-methylpentane. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully monitored to achieve high purity and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-methoxy-2-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 4-methoxy-2-methylpentanol or 4-methoxy-2-methylpentylamine.
Oxidation: 4-methoxy-2-methylpentanal or 4-methoxy-2-methylpentanoic acid.
Reduction: 4-methoxy-2-methylpentane.
Aplicaciones Científicas De Investigación
1-Chloro-4-methoxy-2-methylpentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and oxidation reactions.
Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those requiring specific functional groups for activity.
Industry: The compound is used in the production of specialty chemicals, including solvents and agrochemicals.
Mecanismo De Acción
The mechanism by which 1-chloro-4-methoxy-2-methylpentane exerts its effects depends on the specific reaction it undergoes. For example:
Substitution Reactions: The chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the carbon atom bonded to chlorine, leading to the formation of a new bond and the release of chloride ion.
Oxidation Reactions: The methoxy group undergoes oxidation through a series of electron transfer steps, resulting in the formation of an aldehyde or carboxylic acid.
Reduction Reactions: The compound is reduced by the transfer of hydride ions from the reducing agent to the carbon atoms, leading to the formation of hydrocarbons.
Comparación Con Compuestos Similares
1-Chloro-4-methoxy-2-methylpentane can be compared with other similar compounds, such as:
1-Chloro-2-methylpentane: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
4-Methoxy-2-methylpentane: Lacks the chlorine atom, making it less reactive in substitution reactions.
1-Chloro-4-methylpentane: Lacks the methoxy group, affecting its oxidation and reduction behavior.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C7H15ClO |
|---|---|
Peso molecular |
150.64 g/mol |
Nombre IUPAC |
1-chloro-4-methoxy-2-methylpentane |
InChI |
InChI=1S/C7H15ClO/c1-6(5-8)4-7(2)9-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
SRFBZBLBPBLALT-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)OC)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole](/img/structure/B13200054.png)
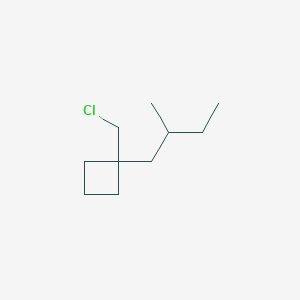
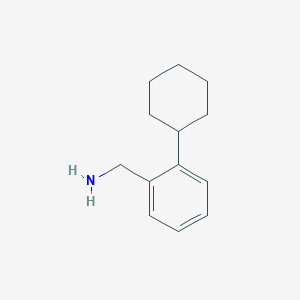
![[(3-Chloro-2-cyclopentylpropoxy)methyl]benzene](/img/structure/B13200077.png)
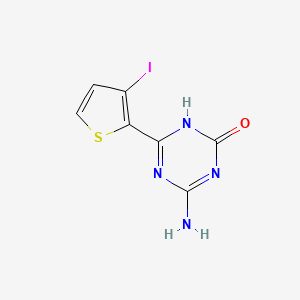
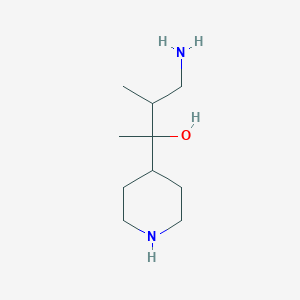

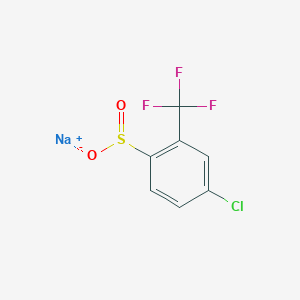
![3-[(3-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13200125.png)

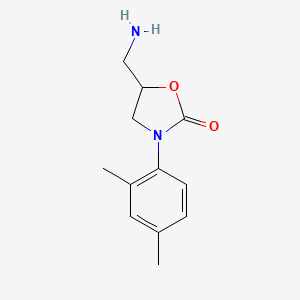
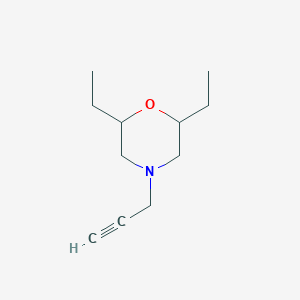
![3-[(2-Carbamimidoylethyl)disulfanyl]propanimidamide](/img/structure/B13200144.png)
